![molecular formula C12H8N2O4 B2931894 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954254-90-1](/img/structure/B2931894.png)
3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .
Chemical Reactions Analysis
Oxazole and its derivatives have been used extensively in medicinal chemistry . They have been investigated for the development of novel compounds that show favorable biological activities .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Approaches to Fused Pyridine-4-Carboxylic Acids : A study by Volochnyuk et al. (2010) demonstrated the generation of a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines and others, via Combes-type reactions followed by ester hydrolysis. These compounds underwent various combinatorial transformations, highlighting their versatility in chemical synthesis (Volochnyuk et al., 2010).
Microwave-Assisted Synthesis and Antimicrobial Activity : Sodha et al. (2003) reported on the synthesis of thiazolidinones derivatives via microwave irradiation, leading to compounds with improved yields and enhanced reaction rates. This method underscores the potential of using microwave-assisted synthesis for developing compounds with antimicrobial activities (Sodha et al., 2003).
Advanced Material Applications
Energetic Materials Development : A study by Yu et al. (2017) focused on synthesizing 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. These compounds exhibited moderate thermal stabilities and significant insensitivity towards impact and friction, highlighting their potential use in safer energetic materials (Yu et al., 2017).
Pharmaceutical Chemistry
Antiprotozoal Agents : Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of these compounds in treating protozoal infections (Ismail et al., 2004).
Analytical and Spectral Studies
Furan Ring Containing Organic Ligands : Patel (2020) discussed the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activities. This research contributes to the understanding of the chemical behavior and potential applications of furan-based ligands in various fields (Patel, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-6-5-7(12(15)16)9-10(8-3-2-4-17-8)14-18-11(9)13-6/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGVTCSTRANNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

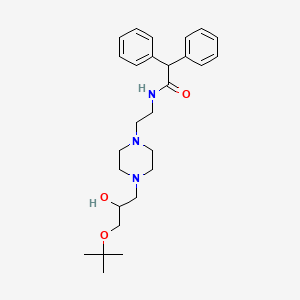
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)
![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)
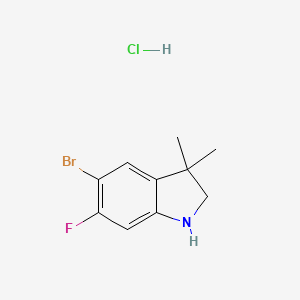
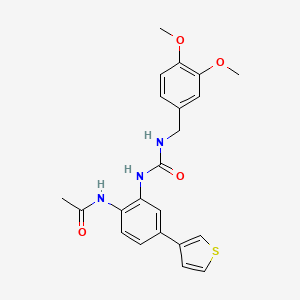
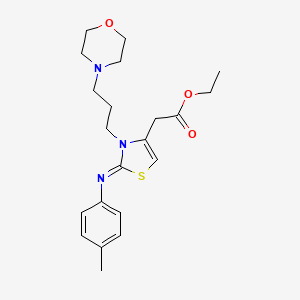

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)
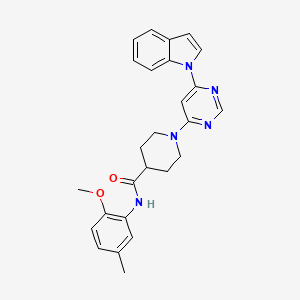
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)